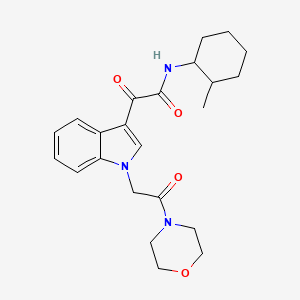
N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with CAS number 872856-84-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N3O4
- Molecular Weight : 411.5 g/mol
The compound's biological activity is primarily attributed to its structural components, which include an indole moiety and a morpholino group. These features are known to interact with various biological targets, including enzymes and receptors involved in inflammatory processes.
Anti-inflammatory Activity
A significant aspect of the compound's biological profile is its anti-inflammatory potential. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory responses. For instance, in vivo studies demonstrated that treatment with the compound resulted in a statistically significant reduction in cytokine levels compared to control groups (p < 0.05) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it exhibits antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines .
Study 1: In Vivo Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of the compound, it was administered at doses of 50 mg/kg and 100 mg/kg. The results showed a dose-dependent inhibition of edema formation, with the highest dose achieving up to 67% inhibition at 6 hours post-treatment. This was comparable to dexamethasone, a well-known anti-inflammatory drug .
Study 2: Cytokine Inhibition
Another study highlighted the compound's ability to significantly inhibit IL-1β and TNF-α levels in inflamed tissues. The inhibition rates were comparable to those achieved with standard anti-inflammatory treatments, suggesting that this compound may serve as a viable therapeutic option for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Primary Activity |
|---|---|---|---|
| This compound | Structure | Not yet determined | Anti-inflammatory, Anticancer |
| ICMD-01 | Similar structure | 0.52 (HeLa), 0.34 (MCF-7) | Anticancer |
| Indomethacin | Standard anti-inflammatory | Not applicable | Anti-inflammatory |
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-6-2-4-8-19(16)24-23(29)22(28)18-14-26(20-9-5-3-7-17(18)20)15-21(27)25-10-12-30-13-11-25/h3,5,7,9,14,16,19H,2,4,6,8,10-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQFQBOPIRPDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














